2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride
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Overview
Description
2-Oxabicyclo[222]oct-5-en-3-ylidenesulfamyl chloride is a bicyclic compound with a unique structure that includes an oxygen atom in the ring system
Preparation Methods
The synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is based on the analysis of the advantages and disadvantages of previously used bioisosteres, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include molecular iodine, acetonitrile, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride has several scientific research applications:
Medicine: Its incorporation into drug structures enhances their efficacy and stability.
Industry: The compound’s unique structure makes it useful in various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride can be compared with other similar compounds, such as:
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.2]octane
- Cubane These compounds share similar structural features but differ in their physicochemical properties and applications. This compound is unique due to its incorporation of an oxygen atom in the ring system, which imparts distinct properties and advantages .
Properties
CAS No. |
39170-52-0 |
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Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
N-(2-oxabicyclo[2.2.2]oct-5-en-3-ylidene)sulfamoyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)9-7-5-1-3-6(12-7)4-2-5/h1,3,5-6H,2,4H2 |
InChI Key |
ANFGOULBVSNBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(=NS(=O)(=O)Cl)O2 |
Origin of Product |
United States |
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